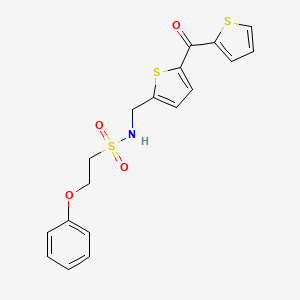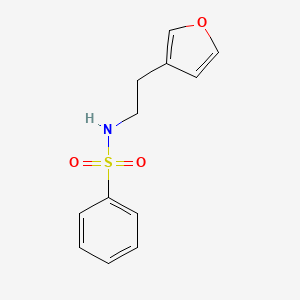
Methyl-2-Amino-2-Cyclohex-3-en-1-ylacetat; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride” is a chemical compound with the CAS Number: 2305253-60-3 . It is typically used for research purposes.
Physical and Chemical Properties The molecular formula of this compound is C9H16ClNO2 and it has a molecular weight of 205.68 . It appears as a powder and is stored at a temperature of 4 degrees Celsius .
Wirkmechanismus
MACH inhibits the activity of histone demethylases by binding to their active site. This binding prevents the demethylase from removing the methyl group from histone proteins, which leads to changes in gene expression.
Biochemical and Physiological Effects:
MACH has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit histone demethylases, MACH has also been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), another enzyme involved in gene expression. MACH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MACH in lab experiments is its specificity for histone demethylases and LSD1. This specificity allows researchers to target these enzymes without affecting other cellular processes. However, one limitation of using MACH is its potential toxicity. MACH has been shown to induce apoptosis in cancer cells, but it may also have similar effects on healthy cells.
Zukünftige Richtungen
There are several future directions for research on MACH. One potential direction is to investigate its potential as a cancer treatment. MACH has been shown to induce apoptosis in cancer cells, so further research could explore its effectiveness as a cancer therapy. Another direction for research is to investigate the effects of MACH on other cellular processes. While MACH is known to inhibit histone demethylases and LSD1, it may also have effects on other enzymes and pathways. Finally, research could explore the potential use of MACH in combination with other drugs or therapies to enhance its effectiveness.
Conclusion:
In conclusion, Methyl 2-amino-2-cyclohex-3-en-1-ylacetate hydrochloride, or MACH, is a chemical compound with unique properties that make it useful in scientific research. Its ability to inhibit histone demethylases and LSD1 makes it a promising candidate for cancer treatment and other applications. However, further research is needed to fully understand its effects and potential uses.
Synthesemethoden
Methyl 2-amino-2-cyclohex-3-en-1-ylacetate hydrochloride is synthesized by the reaction of cyclohexanone with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with methylamine hydrochloride to produce MACH.
Wissenschaftliche Forschungsanwendungen
- Methyl-2-Amino-2-Cyclohex-3-en-1-ylacetat-Hydrochlorid kann als Vorläufer bei der Synthese von (Meth)Acrylaten dienen. Diese Verbindungen sind wichtige Bausteine für verschiedene Polymere, darunter Acrylate und Methacrylate. Forscher können die Seitengruppen von Polymeren modifizieren oder reaktive Monomere während Polymerisationsprozessen einbauen .
Polymerchemie und (Meth)Acrylat-Synthese
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-cyclohex-3-en-1-ylacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-3,7-8H,4-6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYUKNRKRIBYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC=CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)


![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)
![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)

![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)

![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)
